

Application Note and Protocol: Isobac 20 for In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobac*

Cat. No.: *B12300594*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Isobac** 20 system provides a standardized and reliable method for determining the in vitro susceptibility of a wide range of bacterial isolates to various antimicrobial agents. This application note details the principles, protocols, and data interpretation for using the **Isobac** 20 system, which is based on the established broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).^{[1][2][3][4]} The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.^{[3][4]} Accurate MIC determination is crucial for guiding therapeutic choices, monitoring the development of antimicrobial resistance, and in the research and development of new antimicrobial compounds.^{[5][6][7]}

The **Isobac** 20 system is designed for ease of use, reproducibility, and compatibility with both manual and automated reading systems, making it a versatile tool for the modern microbiology laboratory.

Principle of the Method

The **Isobac** 20 system utilizes the principle of broth microdilution. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.^{[1][3]} The **Isobac** 20 plates are pre-coated with a range of antimicrobial concentrations. Following inoculation and incubation, the plates are examined for

visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.^[4]

Data Presentation: Interpreting Isobac 20 Results

Quantitative data from the **Isobac** 20 system is presented as MIC values in $\mu\text{g/mL}$. These values can be used to categorize the bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Example MIC Data for Quality Control Strains

Antimicrobial Agent	E. coli ATCC® 25922™ MIC Range ($\mu\text{g/mL}$)	S. aureus ATCC® 29213™ MIC Range ($\mu\text{g/mL}$)
Amikacin	0.5 - 4	1 - 8
Ampicillin	2 - 8	0.12 - 0.5
Ciprofloxacin	0.004 - 0.016	0.12 - 0.5
Gentamicin	0.12 - 1	0.12 - 1
Tetracycline	0.5 - 2	0.12 - 1

Table 2: Example Interpretation of MIC Results for a Clinical Isolate

Antimicrobial Agent	Isolate MIC ($\mu\text{g/mL}$)	CLSI Breakpoints (S/I/R in $\mu\text{g/mL}$)	Interpretation
Amikacin	2	$\leq 16 / 32 / \geq 64$	Susceptible
Ampicillin	32	$\leq 8 / 16 / \geq 32$	Resistant
Ciprofloxacin	0.06	$\leq 1 / 2 / \geq 4$	Susceptible
Gentamicin	8	$\leq 4 / 8 / \geq 16$	Intermediate
Tetracycline	16	$\leq 4 / 8 / \geq 16$	Resistant

Experimental Protocols

Inoculum Preparation

A standardized inoculum is critical for accurate and reproducible AST results.[\[8\]](#) The target inoculum density for the broth microdilution method is approximately 5×10^5 colony-forming units (CFU)/mL in the final test volume.

Materials:

- Pure, 18-24 hour bacterial culture on a non-selective agar plate.
- Sterile saline or Mueller-Hinton Broth (MHB).
- 0.5 McFarland turbidity standard.
- Spectrophotometer (optional).
- Sterile loops, swabs, and tubes.

Protocol:

- Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh culture plate.
- Suspend the colonies in sterile saline or MHB.
- Vortex the suspension to create a smooth, homogenous mixture.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance of 0.08-0.13 at 625 nm. This suspension will contain approximately $1-2 \times 10^8$ CFU/mL.[\[2\]](#)
- Within 15 minutes of preparation, dilute this standardized suspension to achieve the final target inoculum concentration in the **Isobac** 20 plate. A common dilution is 1:100 in sterile MHB, followed by a further 1:2 dilution in the plate, resulting in a final concentration of approximately 5×10^5 CFU/mL.

Isobac 20 Plate Inoculation

Materials:

- **Isobac** 20 antimicrobial susceptibility plate.
- Prepared standardized bacterial inoculum.
- Multichannel pipette.
- Sterile reagent reservoirs.

Protocol:

- Allow the **Isobac** 20 plate to come to room temperature before opening the protective pouch.
- Pour the diluted bacterial inoculum into a sterile reagent reservoir.
- Using a multichannel pipette, dispense the appropriate volume (as specified in the **Isobac** 20 manual, typically 50 μ L or 100 μ L) of the inoculum into each well of the **Isobac** 20 plate.
- Ensure that the positive control well (growth control) is inoculated and the negative control well (sterility control) is not.
- Cover the plate with the provided lid.

Incubation

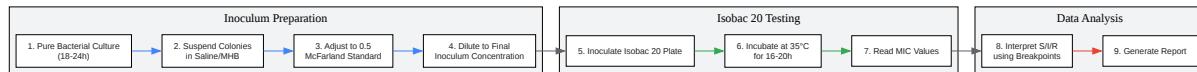
Protocol:

- Incubate the inoculated **Isobac** 20 plates in ambient air at $35 \pm 2^\circ\text{C}$ for 16-20 hours for most non-fastidious bacteria.^[9]
- Incubation times may need to be adjusted for fastidious organisms as per standard guidelines.
- Do not stack plates more than three high to ensure even temperature distribution.

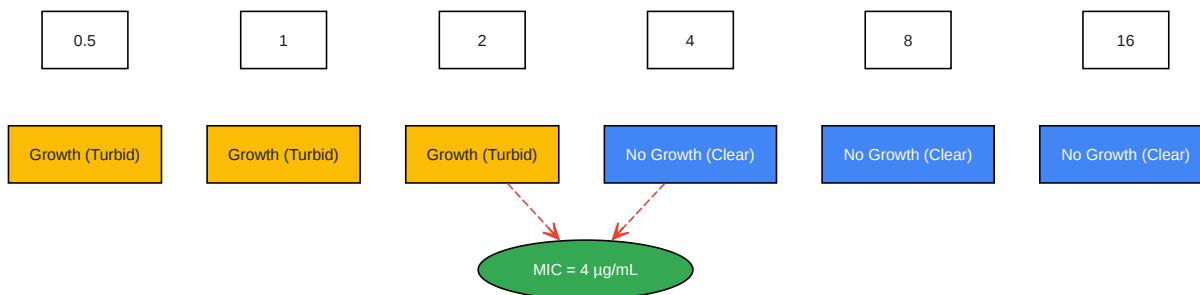
Reading and Interpreting Results

Protocol:

- After incubation, place the **Isobac** 20 plate on a dark, non-reflective surface or a reading apparatus.
- Examine the growth control well to ensure adequate bacterial growth (indicated by turbidity).
- Examine the sterility control well to ensure no growth has occurred.
- For each antimicrobial agent, observe the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[\[2\]](#)
- Record the MIC values for each antimicrobial tested.
- Interpret the results as Susceptible, Intermediate, or Resistant by comparing the MIC values to the established breakpoints (see Table 2 for an example).


Quality Control

Regular quality control (QC) is essential to ensure the accuracy and reliability of the **Isobac** 20 system.[\[10\]](#) This involves testing well-characterized reference strains with known MIC values.


Protocol:

- Perform QC testing with appropriate ATCC® reference strains (e.g., *E. coli* ATCC® 25922™, *S. aureus* ATCC® 29213™, *P. aeruginosa* ATCC® 27853™) on a regular basis (e.g., weekly, with each new lot of plates).[\[8\]](#)[\[10\]](#)
- The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST (see Table 1 for an example).
- If QC results are out of range, investigate potential sources of error, which may include inoculum preparation, incubation conditions, or the integrity of the **Isobac** 20 plates.[\[10\]](#)[\[11\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antimicrobial susceptibility testing using the **Isobac 20** system.

[Click to download full resolution via product page](#)

Caption: Logical relationship for determining the Minimum Inhibitory Concentration (MIC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apec.org [apec.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. biomerieux.com [biomerieux.com]
- 5. woah.org [woah.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 9. Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsac.org.uk [bsac.org.uk]
- 11. gtfcc.org [gtfcc.org]
- To cite this document: BenchChem. [Application Note and Protocol: Isobac 20 for In Vitro Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12300594#isobac-20-for-in-vitro-antimicrobial-susceptibility-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com